molecular formula C12H10BrNO2 B1648463 methyl 5-(4-bromophenyl)-1H-pyrrole-2-carboxylate

methyl 5-(4-bromophenyl)-1H-pyrrole-2-carboxylate

Cat. No.: B1648463
M. Wt: 280.12 g/mol
InChI Key: YMYLHOZCYILOEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

methyl 5-(4-bromophenyl)-1H-pyrrole-2-carboxylate is an organic compound that belongs to the class of pyrrole derivatives This compound is characterized by the presence of a bromophenyl group attached to the pyrrole ring, which is further esterified with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-(4-bromophenyl)-1H-pyrrole-2-carboxylate typically involves the reaction of 4-bromobenzaldehyde with pyrrole in the presence of a suitable catalyst. The resulting intermediate is then subjected to esterification using methanol and an acid catalyst such as sulfuric acid . The reaction conditions often require refluxing the mixture to ensure complete conversion.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

methyl 5-(4-bromophenyl)-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group or other reduced forms.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce phenyl derivatives. Substitution reactions can introduce various functional groups, leading to a diverse range of products.

Scientific Research Applications

methyl 5-(4-bromophenyl)-1H-pyrrole-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 5-(4-bromophenyl)-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the pyrrole ring can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Bromophenylacetic acid: Similar in structure but lacks the pyrrole ring.

    5-(4-Bromophenyl)-1H-pyrazole: Contains a pyrazole ring instead of a pyrrole ring.

    4-Bromophenylhydrazine: Features a hydrazine group instead of a carboxylic acid ester.

Uniqueness

methyl 5-(4-bromophenyl)-1H-pyrrole-2-carboxylate is unique due to the combination of the bromophenyl group and the pyrrole ring, which imparts distinct chemical reactivity and biological activity. This combination is not commonly found in other similar compounds, making it a valuable compound for research and development.

Properties

Molecular Formula

C12H10BrNO2

Molecular Weight

280.12 g/mol

IUPAC Name

methyl 5-(4-bromophenyl)-1H-pyrrole-2-carboxylate

InChI

InChI=1S/C12H10BrNO2/c1-16-12(15)11-7-6-10(14-11)8-2-4-9(13)5-3-8/h2-7,14H,1H3

InChI Key

YMYLHOZCYILOEJ-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC=C(N1)C2=CC=C(C=C2)Br

Canonical SMILES

COC(=O)C1=CC=C(N1)C2=CC=C(C=C2)Br

Origin of Product

United States

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